BMS-214662 is a Farnesyltransferase inhibitor , is also a nonsedating benzodiazepine derivative with potential antineoplastic activity. BMS-214662 inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Blonanserin is a 4-phenyl-2-(1-piperazinyl) pyridine that acts as an antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors (Kis = 0.14, 0.49, and 0.81 nM, respectively). It binds to 5-HT6 with a Ki value of 11.7 nM and demonstrates relatively low affinity for 5-HT2C (Ki = 26.4 nM), adrenergic α1 (Ki = 26.7 nM), histamine H1 (Ki = 765 nM), and muscarinic M1 receptors (Ki = 100 nM). Blonanserin was developed in Japan as a novel antipsychotic that displays 20- and 94-fold higher affinity for D2 receptors compared to haloperidol and risperidone, respectively. Blonanserin is an organic molecular entity. Blonanserin is an atypical antipsychotic approved in Japan in January, 2008. It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension. As a second-generation (atypical) antipsychotic, it is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics.
Bluensomycin is an aminoglycoside antibiotic with broad-spectrum antibacterial activity isolated from Streptomyces bluensis and many other Streptomyces species. Bluensomycin is an amino sugar.
BLU-554 is a potent inhibitor of recombinant fibroblast growth factor receptor 4 (FGFR4; IC50 < 10 nM). It also inhibits phosphorylation of ERK (IC50 < 10 nM), a marker of FGFR4 inhibition, in MDA-MB-453 breast cancer cells. BLU-554, also known as Fisogatinib, is a fibroblast growth factor receptor 4 (FGFR4) inhibitor potentially for the treatment of hepatocellular carcinoma and cholangiocarcinoma.
BLZ-945 is a selective inhibitor of the colony stimulating factor 1 receptor (CSF1R) with an IC50 value of 1 nM. It is more than 1,000-fold selective against its closest receptor tyrosine kinase homologs. It has been shown to inhibit CSF1-dependent proliferation with an EC50 value of 67 nM in bone marrow-derived macrophages. In glioma-bearing mice, CSF1R inhibition via BLZ-945 can block tumor progression and significantly improve survival. At 200 mg/kg, BLZ-945 decreased the growth of malignant cells in a mouse mammary tumor virus-driven polyomavirus middle T antigen model of mammary carcinogenesis and in a keratin 14-expressing human papillomavirus type 16 transgenic model of cervical carcinogenesis. BLZ945 is a potent and selective CSF-1R kinase inhibitor. BLZ945 showed effects of CSF1R inhibition on other tumor-infiltrating immune cells. BLZ945 attenuates the turnover rate of TAMs while increasing the number of CD8+ T cells that infiltrate cervical and breast carcinomas. BLZ945 decreases the growth of malignant cells in the mouse mammary tumor virus-driven polyomavirus middle T antigen (MMTV-PyMT) model of mammary carcinogenesis. BLZ945 prevents tumor progression in the keratin 14-expressing human papillomavirus type 16 (K14-HPV-16) transgenic model of cervical carcinogenesis.